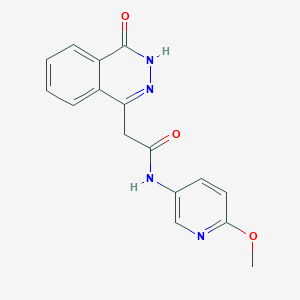![molecular formula C15H19N3O2S2 B11005183 N-cyclopropyl-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide](/img/structure/B11005183.png)
N-cyclopropyl-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl ring, a thieno[2,3-d]pyrimidine core, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Hydroxy and Propan-2-yl Groups: Functionalization of the thieno[2,3-d]pyrimidine core with hydroxy and propan-2-yl groups can be achieved through selective substitution reactions.
Attachment of the Sulfanylacetamide Moiety: This step involves the nucleophilic substitution of a suitable acetamide derivative with a thiol group, followed by cyclopropylation to introduce the cyclopropyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The thieno[2,3-d]pyrimidine core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the thieno[2,3-d]pyrimidine core may produce an amine derivative.
Scientific Research Applications
N-cyclopropyl-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may have potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which contain thiophene rings, share some structural similarities with N-cyclopropyl-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide.
Thieno[2,3-d]pyrimidine Derivatives: These compounds, such as thieno[3,2-d]pyrimidine-7-carbonitriles, also share a similar core structure.
Uniqueness
This compound is unique due to its combination of functional groups and the presence of a cyclopropyl ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C15H19N3O2S2 |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
N-cyclopropyl-2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C15H19N3O2S2/c1-8(2)11-5-10-14(20)17-12(18-15(10)22-11)6-21-7-13(19)16-9-3-4-9/h5,8-9H,3-4,6-7H2,1-2H3,(H,16,19)(H,17,18,20) |
InChI Key |
ISAOALZKTFAKGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine](/img/structure/B11005105.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11005116.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11005122.png)
![1-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B11005126.png)
![2-(6-bromo-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11005129.png)
![2-(5-methoxy-1H-indol-1-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B11005158.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B11005161.png)
![N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine](/img/structure/B11005165.png)
![2-[(2-phenylmorpholin-4-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B11005172.png)
![N-[3-(acetylamino)phenyl]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11005175.png)
![2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(4-hydroxyphenyl)acetamide](/img/structure/B11005179.png)

![1-(1H-indazol-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11005194.png)
